2-Ethyl-6-fluorobenzoic acid

Beschreibung

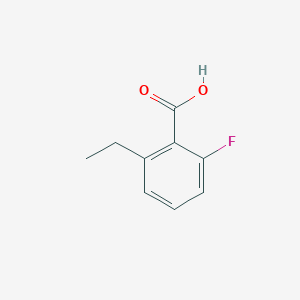

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-ethyl-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXILNDORCQUKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670336 | |

| Record name | 2-Ethyl-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479676-22-7 | |

| Record name | 2-Ethyl-6-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethyl 6 Fluorobenzoic Acid and Analogous Structures

Strategic Approaches to Fluorinated Benzoic Acid Core Synthesis

Diazotization and Hydrolysis Reactions in Aromatic Fluorination

A well-established method for the introduction of a fluorine atom onto an aromatic ring is the Balz-Schiemann reaction. This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding fluoroaromatic compound. For the synthesis of a 2-fluorobenzoic acid derivative, this would typically start from an anthranilic acid precursor.

| Step | Reaction | Reagents | Typical Conditions |

| 1 | Diazotization | NaNO₂, HCl | 0-5 °C |

| 2 | Formation of Tetrafluoroborate salt | HBF₄ | Cold |

| 3 | Thermal Decomposition | Heat | Varies, often elevated temperatures |

| 4 | Hydrolysis (if starting from ester) | KOH, H₂O/Ethanol | Reflux |

Directed Ortho-Metalation and Functionalization (e.g., Ortho-Lithiation)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. In this method, a directing group on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, creating a highly reactive organometallic intermediate. This intermediate can then be reacted with an electrophile to introduce a desired substituent.

The carboxylic acid group itself can act as a directing group in ortho-lithiation. researchgate.netgoogleapis.com For the synthesis of 2-ethyl-6-fluorobenzoic acid, one could envision a two-step ortho-lithiation approach starting from 2-fluorobenzoic acid. The first ortho-lithiation would be directed by the carboxylic acid group to the 6-position, followed by quenching with an ethylating agent. However, the acidity of the carboxylic acid proton requires the use of at least two equivalents of the organolithium reagent.

A plausible synthetic sequence could involve:

Treatment of 2-fluorobenzoic acid with two equivalents of a strong lithium amide base at low temperature.

Subsequent reaction with an ethylating agent like ethyl iodide.

Alternatively, a precursor like 1-bromo-3-fluorobenzene can be treated with lithium diisopropylamide at low temperature, followed by the addition of dry ice to introduce the carboxylic acid group, yielding 2-bromo-6-fluorobenzoic acid. google.com

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) is a key method for introducing a fluorine atom onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. In this reaction, a nucleophile displaces a leaving group (such as a halogen or a nitro group) on the aromatic ring.

For the synthesis of fluorinated benzoic acids, a precursor with a good leaving group at the desired position can be reacted with a fluoride (B91410) source, such as potassium fluoride. For example, 2,6-dichlorobenzonitrile can be converted to 2,6-difluorobenzonitrile via a halogen exchange reaction with anhydrous potassium fluoride in a high-boiling solvent like tetramethylene sulfone at elevated temperatures. google.com The resulting 2,6-difluorobenzonitrile can then be hydrolyzed to 2,6-difluorobenzoic acid. A similar strategy could be employed starting from a 2-chloro-6-ethylbenzonitrile precursor.

| Starting Material | Reagents | Product |

| 2,6-Dichlorobenzonitrile | Anhydrous KF, Tetramethylene sulfone | 2,6-Difluorobenzonitrile |

| 2-Chloro-6-ethylbenzonitrile (hypothetical) | Anhydrous KF, Tetramethylene sulfone | 2-Ethyl-6-fluorobenzonitrile |

Oxidative Cleavage and Carboxylation of Aromatic Precursors

The carboxylic acid functionality can also be introduced through the oxidation of a suitable precursor. For example, an aromatic aldehyde or an alkyl side chain can be oxidized to a carboxylic acid. The oxidation of p-fluorotoluene with potassium permanganate is a known method for the preparation of p-fluorobenzoic acid. orgsyn.org

In a hypothetical route to this compound, a precursor such as 2-ethyl-6-fluorotoluene could be oxidized to the desired product. However, the presence of the ethyl group, which is also susceptible to oxidation, would require careful selection of reaction conditions to achieve selective oxidation of the methyl group.

Another approach involves the carboxylation of an organometallic intermediate. For example, 1,2-dibromo-6-fluorobenzene can be reacted with a Grignard reagent like isopropylmagnesium chloride to form an intermediate Grignard reagent, which upon reaction with dry ice and subsequent hydrolysis, yields 2-bromo-6-fluorobenzoic acid. google.com

Synthesis of the Ethyl Moiety and its Regioselective Introduction

The regioselective introduction of the ethyl group is a crucial step in the synthesis of this compound. As mentioned in the context of directed ortho-metalation, the lithiation of 2-fluorobenzoic acid followed by reaction with an ethylating agent is a potential route.

Alternatively, cross-coupling reactions can be employed. For instance, a precursor like methyl 2-bromo-6-fluorobenzoate could potentially undergo a Kumada or Suzuki coupling with an ethyl Grignard reagent or ethylboronic acid, respectively, in the presence of a suitable palladium or nickel catalyst.

Advanced Catalytic Methods for Benzoic Acid Formation

Modern catalytic methods offer more efficient and environmentally benign routes to benzoic acids. These methods often involve the direct activation of C-H bonds.

Ruthenium-catalyzed ortho-C-H arylation of benzoic acids with aryl bromides and chlorides has been demonstrated. While this is an arylation reaction, similar catalytic systems could potentially be adapted for C-H alkylation.

Furthermore, copper-catalyzed carboxylation of C-H bonds in terminal alkynes and heteroarenes using carbon dioxide has been developed. While direct C-H carboxylation of a C-H bond ortho to a fluorine atom in an ethylbenzene derivative is challenging, the development of new catalytic systems may make such transformations feasible in the future.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The efficient synthesis of this compound and its analogs is highly dependent on the careful optimization of reaction conditions to maximize product yield and purity while minimizing side reactions. Key synthetic strategies such as directed ortho-metalation (DoM) and palladium-catalyzed cross-coupling reactions are commonly employed, and their success hinges on the fine-tuning of various parameters including the choice of reagents, solvents, temperature, and reaction time.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.org For the synthesis of 2,6-disubstituted benzoic acids, the carboxylic acid group itself can serve as the directing group.

In the case of unprotected 2-methoxybenzoic acid, for instance, treatment with s-BuLi/TMEDA at a low temperature of -78°C results in exclusive deprotonation at the position ortho to the carboxylate. nih.govorganic-chemistry.org A reversal of this regioselectivity can be achieved by employing a different base system, such as n-BuLi/t-BuOK. nih.govorganic-chemistry.org This highlights the critical role of the base in determining the outcome of the reaction. The choice of the organolithium reagent and the presence of additives like tetramethylethylenediamine (TMEDA) are crucial for achieving high yields and selectivity. TMEDA, a bidentate amine ligand, can break up the aggregate structures of organolithium reagents, thereby increasing their basicity and reactivity.

The optimization of a directed ortho-metalation strategy for a fluorinated benzoic acid analog would involve a systematic variation of these parameters. For example, in the synthesis of a 3-substituted-2-methoxybenzoic acid, the selection of the lithiating agent and reaction conditions is paramount.

Table 1: Optimization of Directed ortho-Metalation for a Substituted Benzoic Acid Analog

| Entry | Lithiating Agent | Additive | Temperature (°C) | Time (h) | Yield (%) |

| 1 | n-BuLi | None | -78 | 2 | 45 |

| 2 | s-BuLi | None | -78 | 2 | 62 |

| 3 | t-BuLi | None | -78 | 2 | 55 |

| 4 | s-BuLi | TMEDA | -78 | 2 | 85 |

| 5 | s-BuLi | TMEDA | -50 | 2 | 70 |

| 6 | s-BuLi | TMEDA | -78 | 0.5 | 78 |

This is a representative table based on general principles of DoM optimization; specific yields for this compound would require dedicated experimental studies.

Palladium-catalyzed reactions represent another cornerstone in the synthesis of substituted benzoic acids. The ortho-alkylation of benzoic acids using alkyl halides can be achieved with a palladium catalyst. nih.govresearchgate.net The optimization of such a process involves screening different palladium sources, bases, and reaction temperatures. For instance, in the palladium-catalyzed alkylation of benzoic acids, the choice of base can significantly impact the yield, with inorganic bases like K₂HPO₄ often proving superior to organic bases. nih.gov Competing SN2 reactions can be a major side reaction, and the selection of the base is critical to minimize this pathway. nih.gov

Table 2: Influence of Base on Palladium-Catalyzed ortho-Alkylation of a Benzoic Acid

| Entry | Palladium Catalyst (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Yield of ortho-Alkylated Product (%) |

| 1 | Pd(OAc)₂ (5) | K₂CO₃ (2) | DMA | 120 | 32 |

| 2 | Pd(OAc)₂ (5) | Cs₂CO₃ (2) | DMA | 120 | Low (major SN2 product) |

| 3 | Pd(OAc)₂ (5) | K₂HPO₄ (3) | DMA | 120 | 82 |

| 4 | Pd(OAc)₂ (5) | Na₂CO₃ (2) | DMA | 120 | 17 |

| 5 | PdCl₂ (10) | K₂HPO₄ (3) | DMA | 120 | 34 |

This table illustrates the typical optimization of a palladium-catalyzed ortho-alkylation, adapted from studies on related benzoic acids. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, are invaluable for introducing the ethyl group or for constructing the aromatic core of analogous structures. The efficiency of these reactions is highly dependent on the choice of the palladium catalyst, the ligand, the base, and the solvent. For example, in a Suzuki coupling, a ligand such as SPhos can be crucial for achieving high yields. The optimization process would involve screening a variety of ligands and reaction conditions to find the optimal combination for the specific substrates involved.

Derivatization and Chemical Reactivity of 2 Ethyl 6 Fluorobenzoic Acid

Esterification Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group of 2-Ethyl-6-fluorobenzoic acid can be converted to an ester through various esterification methods. This reaction is fundamental for modifying the compound's solubility, and reactivity, and for its use as an intermediate in more complex syntheses.

One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For instance, the esterification of benzoic acid with 2-ethylhexanol can be catalyzed by tetraisopropyl titanate at high temperatures (190-230 °C). google.com A similar principle applies to fluorinated benzoic acids, which can be esterified with alcohols like methanol. rsc.org The use of a heterogeneous catalyst, UiO-66-NH₂, has been shown to effectively catalyze the methyl esterification of various fluorobenzoic acid isomers, reducing reaction times compared to traditional methods like using a BF₃·MeOH complex. rsc.orgresearchgate.net

Another method involves refluxing the acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. orgsyn.org After the reaction, the mixture is typically worked up by neutralizing the excess acid and extracting the ester product. orgsyn.org For example, p-fluorobenzoic acid can be hydrolyzed from its ethyl ester by refluxing with potassium hydroxide (B78521) in an ethanol-water solution. orgsyn.org This reversible reaction highlights the standard conditions used for both ester formation and cleavage.

The table below summarizes typical conditions for the esterification of benzoic acid derivatives.

| Catalyst | Alcohol | Temperature | Reaction Time | Key Features |

| Tetraisopropyl titanate | 2-Ethylhexanol | 190-230 °C | Not specified | Industrial process for benzoate (B1203000) esters. google.com |

| UiO-66-NH₂ | Methanol | 150 °C | 10 hours | Heterogeneous catalysis, reduced reaction time. rsc.orgresearchgate.net |

| Sulfuric Acid | Ethanol | Reflux | 4 hours | Standard laboratory method. orgsyn.org |

| BF₃·MeOH complex | Methanol | Not specified | > 24 hours | Traditional derivatizing agent for GC-MS analysis. rsc.org |

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound can be transformed into an amide via reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid.

Direct amidation can be achieved by heating the carboxylic acid and amine, often with a catalyst to facilitate the dehydration process. mdpi.com Lewis acid catalysts, such as those based on boron, titanium, or zirconium, are effective for this purpose, allowing the reaction to proceed under milder conditions. researchgate.netnih.gov For amino acids, direct amidation can be performed without protecting groups using catalysts like tris(2,2,2-trifluoroethyl)borate. nih.gov

For more sensitive substrates or for constructing peptide bonds, coupling reagents are employed. bachem.com These reagents convert the carboxylic acid into a more reactive intermediate in situ, which then readily reacts with the amine. Common classes of coupling reagents include carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and aminium/uronium salts (like HBTU, HATU, or TBTU). bachem.comuci.edu The reactions are typically run in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and often with additives like HOBt or Oxyma Pure to improve efficiency and suppress side reactions like racemization. bachem.commerckmillipore.com

The general process for peptide synthesis involves activating the C-terminus of one amino acid and reacting it with the N-terminus of another. nih.gov This principle can be applied to couple this compound to an amino acid or peptide.

| Method | Reagents/Catalysts | Key Features |

| Direct Thermal Amidation | Heat, Lewis Acid Catalysts (e.g., B(OCH₂CF₃)₃, Ti(OiPr)₄) | Water is the only byproduct; suitable for simpler molecules. mdpi.comnih.gov |

| Carbodiimide Coupling | EDC, DCC + Additive (HOBt, Oxyma Pure) | Forms a reactive O-acylisourea intermediate. bachem.com |

| Phosphonium Salt Coupling | PyBOP, PyBrOP | High coupling rates, effective for difficult sequences. bachem.com |

| Aminium/Uronium Salt Coupling | HBTU, HATU, HCTU, TBTU | Very popular in solid-phase peptide synthesis; byproducts are water-soluble. bachem.comuci.edu |

Formation of Anhydrides and Acyl Halides

For enhanced reactivity in acylation reactions, this compound can be converted into more electrophilic derivatives like acyl halides or anhydrides.

Acyl Halides: The most common acyl halide is the acyl chloride. 2-Ethyl-6-fluorobenzoyl chloride can be synthesized by reacting the parent carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, often with a small amount of a catalyst like DMF. A procedure for the related 2-fluorobenzoic acid involves refluxing it with thionyl chloride in a solvent like benzene (B151609). prepchem.com After the reaction, the excess thionyl chloride and solvent are removed under vacuum to yield the acyl chloride. prepchem.com Another method involves the hydrolysis of an o-fluorobenzyl trichloride (B1173362) intermediate using an aqueous zinc chloride solution. google.com Acyl fluorides can also be used in amidation reactions, for example, by reacting with germanium amides. rsc.org

Anhydrides: Symmetrical anhydrides can be formed by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide. Mixed anhydrides can also be prepared, for instance, by reacting the carboxylic acid with another acyl chloride or chloroformate. These anhydride (B1165640) derivatives are highly reactive acylating agents, useful in various organic syntheses.

| Derivative | Reagent(s) | Typical Conditions |

| Acyl Chloride | Thionyl chloride (SOCl₂) | Reflux in an inert solvent (e.g., benzene). prepchem.com |

| Acyl Chloride | Oxalyl chloride ((COCl)₂) | Often used with a DMF catalyst at room temperature. |

| Acyl Chloride | Aqueous Zinc Chloride | Hydrolysis of a trichloromethyl precursor. google.com |

Electrophilic Aromatic Substitution Reactivity of the Fluoro-Ethyl-Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the existing substituents on the ring. wikipedia.org

In this compound, the ring has three substituents to consider:

Ethyl Group (-CH₂CH₃): This is an alkyl group, which is activating and ortho, para-directing due to its electron-donating inductive effect.

Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic Wheland intermediate. lumenlearning.com

Carboxylic Acid Group (-COOH): This group is strongly deactivating and meta-directing due to the electron-withdrawing nature of the carbonyl group through both induction and resonance.

The positions on the ring are influenced as follows:

Position 2: Substituted (Ethyl)

Position 6: Substituted (Fluoro)

Position 1: Substituted (Carboxyl)

Nucleophilic Aromatic Substitution Reactivity Adjacent to Halogen and Activating Groups

Nucleophilic aromatic substitution (SₙAr) is a reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is distinct from Sₙ1 and Sₙ2 mechanisms and typically proceeds via an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov

For an SₙAr reaction to occur, two main conditions must be met:

The ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. chemistrysteps.com

There must be a good leaving group (halides are common).

In this compound, the fluorine atom is a potential leaving group. The reactivity of aryl halides in SₙAr reactions often follows the order F > Cl > Br > I, as the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the incoming negative charge in the intermediate. chemistrysteps.com The key factor is the presence of activating EWGs. The carboxylic acid/carboxylate group is an electron-withdrawing group. Its position ortho to the fluorine atom should, in principle, activate the ring towards nucleophilic attack. Reactions of unprotected ortho-fluoro or methoxy (B1213986) benzoic acids with organolithium or Grignard reagents have been shown to proceed via nucleophilic substitution. researchgate.net

Therefore, it is plausible that this compound could undergo SₙAr reactions with strong nucleophiles, displacing the fluoride (B91410). The reaction would be further facilitated if the carboxylic acid is converted into an even stronger electron-withdrawing group.

Metal-Catalyzed Cross-Coupling Reactions at Aromatic Halogen Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Reactions like the Suzuki, Heck, and Sonogashira couplings typically involve an aryl halide (or triflate) and a coupling partner, catalyzed by a transition metal complex, most commonly palladium. researchgate.net

The reactivity of the C-X bond in these reactions is generally I > Br > Cl >> F. The carbon-fluorine bond is very strong and generally unreactive under standard cross-coupling conditions. However, specialized catalytic systems have been developed to activate C-F bonds, although these are not as common.

For a molecule like this compound, direct cross-coupling at the fluorine position would be challenging. It is more common to use the corresponding aryl chloride, bromide, or iodide for such transformations. For example, if one were to synthesize 2-bromo-6-ethylbenzoic acid, it would be a much more suitable substrate for a variety of cross-coupling reactions to introduce new alkyl, aryl, or alkynyl groups at the 2-position.

Ring-Opening and Cyclization Reactions to Form Heterocyclic Systems

This compound and its derivatives can serve as precursors for the synthesis of heterocyclic systems. The reactivity of the carboxylic acid group, combined with potential reactions on the aromatic ring, allows for the construction of various ring structures.

For example, the corresponding acyl chloride, 2-ethyl-6-fluorobenzoyl chloride, can react with bifunctional nucleophiles to form heterocycles. A related compound, 2-Fluorobenzoyl chloride, reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to form an intermediate that undergoes ring closure to yield a heteroannulated oxazinone. sigmaaldrich.com Similarly, reactions with hydrazines could lead to pyridazines, or reactions with ortho-phenylenediamines could yield benzimidazoles after cyclization.

Furthermore, intramolecular cyclization is possible if a reactive group is introduced at the adjacent 3-position. For example, a nucleophilic substitution at the fluorine position followed by an intramolecular reaction with the carboxylic acid group could be a strategy to form fused heterocyclic systems. The synthesis of azulene (B44059) derivatives with N-containing heterocycles has been reported via SₙAr reactions followed by cyclization. mdpi.com The reaction of alkynyl aldehydes with various amines and other reagents can also be a route to a wide array of N-, O-, and S-heterocycles. nih.gov

Spectroscopic Data for this compound Currently Unavailable

The instructions specified a detailed analysis and the inclusion of data tables for various spectroscopic methods, including:

¹H Nuclear Magnetic Resonance (NMR)

¹³C NMR

¹⁹F NMR

Two-Dimensional NMR (COSY, HSQC)

Fourier-Transform Infrared (FT-IR) Spectroscopy

While general principles of these techniques and data for analogous compounds—such as 2-fluorobenzoic acid and 2,6-difluorobenzoic acid—are well-documented, the strict requirement to focus solely on this compound prevents the use of such information as a substitute. nih.govnih.gov Generating an article without specific, verified data for the target compound would be speculative and would not meet the required standards of scientific accuracy.

Further research or the publication of experimental findings by the scientific community is required before a detailed spectroscopic analysis of this compound can be provided.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group Analysis

Raman Spectroscopy

Key expected vibrational modes would include:

C-H stretching: Vibrations from the ethyl group and the aromatic ring.

C=O stretching: A strong band from the carboxylic acid group.

C-F stretching: A characteristic vibration due to the fluorine substituent.

Aromatic ring vibrations: Multiple bands corresponding to the stretching and bending of the benzene (B151609) ring.

For a closely related compound, 2-Chloro-6-fluorobenzoic acid, Raman spectral data has been reported, which can offer insights into the expected vibrational frequencies for 2-Ethyl-6-fluorobenzoic acid, particularly concerning the substituted benzene ring. chemicalbook.com

Table 1: Predicted Key Raman Shifts for this compound

| Functional Group | Predicted Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Ethyl Group (CH₃, CH₂) | C-H Stretching | 2850 - 3000 |

| Carboxylic Acid | C=O Stretching | 1650 - 1750 |

| Carboxylic Acid | O-H Bending | 1400 - 1440 |

| Aromatic Ring | C=C Stretching | 1450 - 1600 |

| Aryl-Fluorine | C-F Stretching | 1100 - 1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C₉H₉FO₂), the exact mass can be calculated and compared with the measured mass.

Predicted accurate mass values for various adducts of this compound have been calculated and are presented in the table below. uni.lu These theoretical values are crucial for the identification of the compound in complex mixtures using HRMS.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | m/z |

| [M+H]⁺ | 169.06593 |

| [M+Na]⁺ | 191.04787 |

| [M-H]⁻ | 167.05137 |

| [M+NH₄]⁺ | 186.09247 |

| [M+K]⁺ | 207.02181 |

Data sourced from PubChem. uni.lu

The fragmentation pattern of this compound in mass spectrometry would be expected to follow patterns observed for other benzoic acids. docbrown.info Key fragmentation pathways would likely involve the loss of the carboxylic acid group or parts of it, as well as fragmentation of the ethyl group. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45). libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the identification and quantification of volatile and semi-volatile organic compounds. For the analysis of carboxylic acids like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape. uzh.chnih.gov A common derivatization agent is N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA). uzh.ch

The retention time in GC is a characteristic property of a compound under a specific set of chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). While a specific retention time for this compound is not documented, it can be determined experimentally. The mass spectrum obtained from the GC-MS analysis would provide a fragmentation pattern that can be compared to spectral libraries for identification. The analysis of other fluorobenzoic acids by GC-MS has been successfully demonstrated, indicating the applicability of this technique for this compound. nih.govresearchgate.net

X-ray Diffraction Studies for Solid-State Structure

X-ray diffraction is the primary technique for determining the arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed three-dimensional structure of a molecule, including bond lengths, bond angles, and information about the crystal packing and intermolecular interactions. To perform SCXRD, a suitable single crystal of the compound is required. While the crystal structure of this compound has not been specifically reported, studies on similar molecules, such as a co-crystal of 4-fluorobenzoic acid, demonstrate the utility of this technique in understanding the supramolecular structures formed by fluorinated benzoic acids, which are often stabilized by hydrogen bonds. eurjchem.com The crystal structure of a related compound, ethyl [6-(2-fluorobenzoyl)-2-oxobenzothiazolin-3-yl]-butanoate, has been determined, providing insights into the conformation and interactions of a fluorobenzoyl moiety in the solid state. researchgate.net

A hypothetical SCXRD analysis of this compound would reveal:

The precise geometry of the molecule.

The planarity of the benzene ring and the orientation of the ethyl and carboxylic acid substituents.

The formation of hydrogen-bonded dimers between carboxylic acid groups, a common feature in the crystal structures of carboxylic acids.

Other intermolecular interactions, such as C-H···F or π-π stacking, that influence the crystal packing.

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk powder sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. units.it This technique is essential for phase identification, purity assessment, and the study of polymorphism. units.it

A PXRD pattern of this compound would consist of a series of peaks at specific diffraction angles (2θ), which are determined by the crystal lattice parameters. This pattern could be used to:

Confirm the identity of a synthesized batch of the compound by comparing its PXRD pattern to a reference pattern.

Assess the purity of the bulk material, as impurities may present as additional peaks.

Identify different polymorphic forms of the compound, as different crystal structures will produce distinct diffraction patterns.

While a specific PXRD pattern for this compound is not available in public databases, the technique has been applied to study other fluorobenzoic acids, such as m-fluorobenzoic acid, to determine their crystal structures from powder data. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a leading computational method in quantum chemistry, balancing accuracy with computational cost. DFT calculations for 2-Ethyl-6-fluorobenzoic acid are instrumental in elucidating its fundamental characteristics. These calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed description of the molecule's electronic structure. A study on the closely related 2-chloro-6-fluorobenzoic acid utilized the B3LYP method with 6-311+G and 6-311++G basis sets for its analysis nih.gov.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, this involves finding the conformation with the lowest electronic energy. The presence of the ethyl and carboxylic acid groups, both of which can rotate, means that the molecule can exist in several different conformations.

The substitution pattern on the benzene (B151609) ring, particularly the presence of bulky groups at the 2 and 6 positions, can lead to steric hindrance. This steric strain can force the carboxylic acid and ethyl groups out of the plane of the benzene ring. In related 2,6-disubstituted benzoic acids, it has been observed that the carboxyl group is often not in the same plane as the phenyl ring. This twisting of the functional groups relative to the aromatic ring is a key feature that would be quantified by bond lengths, bond angles, and dihedral angles in the optimized geometry of this compound.

| Parameter | Predicted Value | Description |

| C-C (ring) | ~1.39 Å | Average carbon-carbon bond length in the benzene ring. |

| C-F | ~1.35 Å | Carbon-fluorine bond length. |

| C-C (ethyl) | ~1.53 Å | Carbon-carbon single bond length in the ethyl group. |

| C-C (carboxyl) | ~1.49 Å | Bond length between the ring and the carboxylic carbon. |

| C=O | ~1.21 Å | Carbonyl double bond length. |

| C-O | ~1.35 Å | Carbon-oxygen single bond length in the carboxyl group. |

| O-H | ~0.97 Å | Hydroxyl bond length in the carboxyl group. |

| C-C-C-O (dihedral) | Non-zero value | Dihedral angle indicating the twist of the carboxyl group relative to the ring. |

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation serves two primary purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

For this compound, the vibrational spectrum would exhibit characteristic peaks corresponding to its functional groups. For instance, the O-H stretching of the carboxylic acid would appear as a broad band in the high-frequency region of the IR spectrum. The C=O stretching of the carbonyl group would give rise to a strong, sharp peak. The C-F stretching and the various vibrations of the ethyl group and the benzene ring would also have distinct spectral signatures.

A detailed analysis of the vibrational modes can be achieved through the Potential Energy Distribution (PED), which quantifies the contribution of each bond's stretching, bending, etc., to a particular vibrational mode. In a study of 2-chloro-6-fluorobenzoic acid, a complete vibrational assignment was carried out using the observed FTIR and FT-Raman data, and the results were compared with scaled theoretical frequencies nih.gov. A similar approach for this compound would allow for a thorough understanding of its vibrational properties.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is illustrative and based on expected values from DFT calculations on analogous compounds.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description |

| O-H stretch | 3400-2400 (broad) | Stretching of the hydroxyl bond in the carboxylic acid dimer. |

| C-H stretch (aromatic) | 3100-3000 | Stretching of carbon-hydrogen bonds on the benzene ring. |

| C-H stretch (aliphatic) | 3000-2850 | Stretching of carbon-hydrogen bonds in the ethyl group. |

| C=O stretch | 1720-1680 | Stretching of the carbonyl double bond. |

| C-C stretch (ring) | 1600-1450 | In-plane stretching of the benzene ring. |

| C-F stretch | 1250-1000 | Stretching of the carbon-fluorine bond. |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic properties. A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atoms of the carboxylic acid group, which are electron-rich regions. The LUMO is likely to be distributed over the benzene ring and the carbonyl group, which can accept electron density. The presence of the electron-withdrawing fluorine atom and the electron-donating ethyl group will influence the energies of these orbitals. DFT calculations for 2-chloro-6-fluorobenzoic acid have shown that charge transfer occurs within the molecule, which is a phenomenon explained by the nature of its frontier orbitals nih.gov.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound (Note: This table is illustrative and based on expected values from DFT calculations on analogous compounds.)

| Property | Predicted Value | Significance |

| HOMO Energy | Negative value | Indicates the energy of the highest occupied molecular orbital. |

| LUMO Energy | Negative or small positive value | Indicates the energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | Positive value | A smaller gap suggests higher reactivity and lower stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions.

For this compound, the MEP surface would show a region of high negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, making these sites prone to interaction with electrophiles or hydrogen bond donors. The hydrogen atom of the hydroxyl group would be a region of positive potential (blue), indicating its acidic nature and susceptibility to nucleophilic attack or deprotonation. The fluorine atom, being highly electronegative, would also contribute to a region of negative potential. The ethyl group and the aromatic ring would have regions of varying potential. Such an analysis was also performed for 2-chloro-6-fluorobenzoic acid to understand its reactive sites nih.gov.

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more quantitative understanding of the electronic structure and reactivity of this compound. These descriptors are derived from the electronic energy and its derivatives with respect to the number of electrons and the external potential.

Some key reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as the negative of the HOMO energy (-E_HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated as the negative of the LUMO energy (-E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = χ² / (2η).

These descriptors provide a framework for comparing the reactivity of different molecules and understanding the influence of substituents on their electronic properties.

Intermolecular Interactions and Crystal Engineering Studies (e.g., Hirshfeld Surface Analysis)

In the solid state, molecules of this compound will pack in a specific arrangement, forming a crystal lattice. The nature and strength of the intermolecular interactions between the molecules dictate the crystal packing and, consequently, the material's physical properties. Crystal engineering focuses on understanding and controlling these interactions to design materials with desired properties.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts.

For this compound, the primary intermolecular interaction is expected to be the strong O-H···O hydrogen bond between the carboxylic acid groups of two adjacent molecules, leading to the formation of a centrosymmetric dimer, a common motif in carboxylic acids. In addition to these strong hydrogen bonds, other weaker interactions such as C-H···O, C-H···F, and C-H···π interactions are also likely to play a role in stabilizing the crystal structure.

The Hirshfeld surface analysis provides a two-dimensional "fingerprint plot" that summarizes the intermolecular contacts. This plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (d_i) and the nearest atom outside the surface (d_e). The shape and features of the fingerprint plot are characteristic of the types of interactions present. For this compound, the fingerprint plot would be expected to show distinct spikes corresponding to the O-H···O hydrogen bonds, as well as broader regions representing the weaker van der Waals and other contacts.

Table 4: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (Note: This table is illustrative and based on expected values from Hirshfeld analyses of similar compounds.)

| Contact Type | Expected Contribution (%) | Description |

| H···H | High | Represents contacts between hydrogen atoms on different molecules. |

| O···H / H···O | Significant | Primarily due to the strong O-H···O hydrogen bonds. |

| C···H / H···C | Moderate | Arises from interactions involving the aromatic and ethyl hydrogens. |

| F···H / H···F | Moderate | Indicates the presence of C-H···F interactions. |

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods, particularly those based on Density Functional Theory (DFT), are frequently employed to predict the NLO properties of organic molecules. These predictions are based on the calculation of molecular hyperpolarizabilities, which are tensors describing the nonlinear response of a molecule to an applied electric field.

For derivatives of benzoic acid, theoretical studies have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance NLO responses. In the case of this compound, the fluorine atom acts as an electron-withdrawing group, while the ethyl group has a weak electron-donating effect. The interplay between these substituents and the carboxylic acid group on the aromatic ring can lead to an intramolecular charge transfer, a key factor for enhancing NLO properties.

Theoretical investigations into fluorinated organic compounds have demonstrated that fluorine substitution can lead to a remarkable increase in the second-order polarizability (β) researcher.lifejmcs.org.mx. This is attributed to the high electronegativity and the ability of fluorine to modify the electronic distribution within the molecule. It is hypothesized that the presence of the fluorine atom in this compound could contribute to a significant NLO response.

A typical computational approach to predict NLO properties involves:

Geometry Optimization: The molecular structure is first optimized to its lowest energy conformation using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

Calculation of NLO Properties: Following optimization, the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) are calculated.

While no specific computational studies on the NLO properties of this compound have been reported, data from analogous fluorinated aromatic compounds suggest that it may possess noteworthy NLO characteristics.

Table 1: Predicted NLO Properties of a Hypothetical Fluorinated Benzoic Acid Derivative (Illustrative)

| Property | Calculated Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 3.5 |

| Mean Polarizability (α) | 150 |

| First Hyperpolarizability (β) | 850 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein or enzyme (receptor). The insights gained from docking studies can help in predicting the binding affinity and the mode of action of the ligand.

Benzoic acid and its derivatives are known to interact with a variety of biological targets. The presence of a fluorine atom can significantly influence these interactions. Fluorine can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity and selectivity of a ligand for its receptor benthamscience.com.

In the context of this compound, molecular docking studies could be employed to investigate its potential as an inhibitor or modulator of various enzymes or receptors. For instance, docking studies on benzoic acid derivatives have been performed against targets like the SARS-CoV-2 main protease nih.gov.

A typical molecular docking workflow includes:

Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy state.

Docking Simulation: A docking program is used to place the ligand into the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses of the ligand are scored based on a scoring function that estimates the binding affinity. The poses with the best scores are then analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

While no specific molecular docking studies for this compound are available in the reviewed literature, the general principles suggest that the fluorine and ethyl substituents would play a crucial role in defining its binding characteristics with potential biological targets.

Table 2: Illustrative Molecular Docking Results for a Benzoic Acid Derivative with a Target Protein

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | TYR23, LYS58, ASN101 |

| Types of Interactions | Hydrogen Bond, Pi-Alkyl |

Note: This table is for illustrative purposes only and does not represent actual docking results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity wikipedia.org. These models are widely used in medicinal chemistry and toxicology to predict the activity of new or untested compounds. QSAR models are built by finding a statistical relationship between the physicochemical properties of a series of compounds and their experimentally determined biological activities mdpi.com.

For a series of benzoic acid derivatives, a QSAR study would involve calculating a set of molecular descriptors that quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. These descriptors are then used as independent variables in a regression analysis to model the dependent variable, which is the biological activity (e.g., IC50, Ki).

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset.

Model Building: A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build the QSAR model.

Model Validation: The predictive power of the model is assessed using various validation techniques, such as cross-validation and external validation mdpi.com.

Although no specific QSAR models for this compound were found, QSAR studies on related fluorinated compounds have been conducted to predict various activities nih.gov. The presence of the ethyl and fluoro groups in this compound would be encoded by specific descriptors in a QSAR model, which would then be used to predict its biological activity based on the established relationship for a given series of compounds.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies |

| Steric | Molecular weight, Molar refractivity |

| Topological | Connectivity indices, Wiener index |

| Hydrophobic | LogP |

Applications of 2 Ethyl 6 Fluorobenzoic Acid in Research and Development

Role in Medicinal Chemistry and Pharmaceutical Research

The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. Fluorobenzoic acids, including the 2-ethyl-6-fluoro variant, are key synthons in medicinal chemistry, providing a scaffold for the development of novel therapeutic agents.

2-Ethyl-6-fluorobenzoic acid is recognized as a versatile intermediate in the synthesis of more complex and biologically active molecules. biosynth.comchemimpex.com The presence of the carboxylic acid group allows for a variety of chemical transformations, such as amidation, esterification, and reduction, to build larger molecular frameworks. The fluorine and ethyl groups modulate the reactivity and lipophilicity of the molecule, which are critical parameters in drug design.

This compound and its analogs are integral to the synthesis of a wide range of pharmaceutical compounds. biosynth.com For instance, fluorinated benzoic acid building blocks are utilized in the discovery of new drugs and for applications in medicinal chemistry and biochemistry. ossila.com The synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs, often involves intermediates like 2-amino-6-fluorobenzoic acid, a closely related derivative. chemimpex.com

Table 1: Examples of Bioactive Compounds Synthesized from Fluorobenzoic Acid Derivatives

| Drug/Compound Class | Therapeutic Target/Application | Role of Fluorobenzoic Acid Derivative |

| Avacopan | C5a anaphylatoxin chemotactic receptor 1 (C5aR1) antagonist | Key building block in the synthesis. ossila.com |

| Epidermal Growth Factor Receptor (EGFR) Inhibitor | Cancer therapy | Serves as a starting material for the inhibitor. ossila.com |

| Stearoyl-CoA desaturase 1 (SCD1) Inhibitor | Treatment of obesity | Used as a pharmaceutical intermediate in the synthesis. guidechem.com |

| Quinolone Antibacterial Agents | Bacterial infections | Prepared from fluorobenzoic acid. |

| Casein Kinase 1ε (CK1ε) Inhibitor | Cancer, Circadian rhythm regulation | 2-Amino-6-fluorobenzoic acid is used in its preparation. guidechem.com |

The structural motif of this compound is found in molecules designed to interact with specific biological targets like enzymes and receptors. A notable example is the use of its derivatives in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of diseases like obesity. guidechem.com Additionally, the related compound, 2-amino-6-fluorobenzoic acid, is a precursor for inhibitors of casein kinase 1ε (CK1ε), a key regulator in various cellular processes and a target in cancer research. guidechem.com

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, with Fluorine-18 being the most widely used. acs.orgrsc.org Fluorine-18 labeled fluorobenzoic acids are important building blocks for the synthesis of these PET tracers. rsc.orgsemanticscholar.org These labeled compounds can be attached to biomolecules, such as peptides, to visualize biological pathways and targets involved in diseases like cancer. rsc.orgarkat-usa.org

The synthesis of these tracers can be achieved through a "building block approach," where Fluorine-18 is introduced into a molecule like a fluorobenzoic acid derivative, which is then coupled to a larger molecule. rsc.orgrsc.org For example, 4-[18F]fluorobenzoic acid is synthesized and then activated for coupling with amines to form amides, a common linkage in PET tracers. rsc.orgsemanticscholar.org This methodology allows for the creation of tracers like [18F]Florbetapir, which is used for the diagnosis of Alzheimer's disease by targeting β-amyloid plaques. semanticscholar.org The development of new prosthetic groups, such as 6-[18F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([18F]F-Py-TFP), further streamlines the labeling of biomolecules. nih.gov

Fluorinated compounds have a long history in the development of antimicrobial agents. Benzo heterocyclic derivatives prepared from fluorobenzoic acids have shown excellent antibacterial activity. google.com The quinolone class of antibacterial agents, which includes clinically used drugs like norfloxacin and ciprofloxacin, are often derived from fluorobenzoic acids.

Research has also explored derivatives of fluorobenzoic acid, such as hydrazones, as potential antimicrobial agents. globalscientificjournal.comresearchgate.net For example, a series of hydrazide hydrazones of 4-fluorobenzoic acid were prepared and evaluated for their antibacterial and antifungal activities against various pathogens. researchgate.net Furthermore, (6S)-6-fluoroshikimic acid has been identified as an antibacterial agent that acts on the aromatic biosynthetic pathway in bacteria. nih.gov

Derivatives of fluorinated benzoic acids are actively investigated for a range of pharmacological activities.

Analgesic Properties: Research into related compounds, such as 2-amino-6-fluorobenzoic acid, points to their role in the development of analgesic drugs. chemimpex.com

Anticonvulsant Properties: Isatin-based derivatives, which can be synthesized from precursors related to fluorobenzoic acid, have shown promise as antiepileptic agents. nih.gov Studies on new derivatives of 2,6-DKPs (3-aza-glutarimides) have also revealed significant anticonvulsant potential in preclinical screens. nih.gov Specifically, the introduction of a fluorine substituent has been shown to produce an acceptable anti-seizure effect in some derivatives. nih.gov

Antifungal Properties: The antimicrobial screening of fluorobenzoic acid derivatives often includes testing for antifungal activity. researchgate.net For instance, hydrazone derivatives of 4-fluorobenzoic acid have been evaluated against pathogenic fungi like Candida albicans. researchgate.net

Table 2: Investigated Pharmacological Properties of Fluorobenzoic Acid Derivatives

| Property | Compound Class/Derivative | Research Finding |

| Anticonvulsant | Isatin-based derivatives | Favorable protection in MES and PTZ models with high safety levels. nih.gov |

| Anticonvulsant | 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones | Some compounds showed higher potency than reference drugs like Phenobarbital and Ethosuximide. nih.gov |

| Antimicrobial | Hydrazones of 4-fluorobenzoic acid | Evaluated as potential agents against bacteria and fungi. researchgate.net |

| Antibacterial | Quinolone derivatives | Effective against a variety of gram-negative microorganisms. |

Contributions to Agrochemical and Pesticide Research

The principles of using fluorinated compounds to enhance biological activity extend to the agrochemical sector. Fluorinated benzoic acids and their derivatives are screened for potential use as herbicides, fungicides, and other crop protection agents. For example, 2-fluorobenzoic acid hydrazide was among a series of fluoroaromatic compounds evaluated for activity against various plant pathogens, including bean rust. illinois.edu The unique properties imparted by the fluorine atom can lead to the development of more potent and selective pesticides.

Utility in Materials Science and Polymer Chemistry

While direct, extensive research on the applications of this compound in materials science and polymer chemistry is not widely documented in publicly available literature, its structural motifs suggest potential utility as a monomeric building block for advanced materials and in the formulation of functional coatings and polymers. The presence of the carboxylic acid group allows for its incorporation into polymer chains through esterification or amidation reactions, while the fluorine and ethyl groups can be used to tailor the physical and chemical properties of the resulting materials.

As a monomer, this compound can be envisioned as a component in the synthesis of specialty polymers such as polyesters, polyamides, and polyimides. The introduction of the 2-ethyl-6-fluoro-phenylene unit into a polymer backbone could influence several key properties of the resulting material.

Potential Contributions to Material Properties:

| Property | Influence of this compound Moiety |

| Thermal Stability | The aromatic ring contributes to thermal resistance. |

| Solubility | The ethyl group can enhance solubility in organic solvents, improving processability. |

| Hydrophobicity | The fluorine atom can increase the hydrophobicity and chemical resistance of the material. |

| Dielectric Properties | The presence of fluorine can lower the dielectric constant, which is desirable for microelectronics applications. |

The combination of these characteristics makes it a candidate for the development of high-performance polymers for specialized applications in electronics, aerospace, and chemical engineering.

In the realm of functional coatings and polymers, this compound can be utilized to modify surfaces and impart desired functionalities. Its incorporation into polymer resins for coatings could enhance surface properties such as water repellency (hydrophobicity) and chemical inertness, owing to the presence of the fluorine atom.

Furthermore, its derivatives could be employed in the synthesis of polymers with tailored refractive indices or specific liquid crystalline properties. The rigid aromatic core combined with the flexible ethyl group could be exploited in the design of liquid crystal polymers (LCPs) or in the modification of existing polymer systems to achieve specific performance characteristics.

General Organic Synthesis Building Block and Fine Chemical Intermediate

The primary and most established application of this compound is as a versatile building block and intermediate in organic synthesis. Its trifunctional nature (carboxylic acid, fluorine substituent, and ethyl group on an aromatic ring) allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules.

As a fine chemical intermediate, it serves as a starting material in multi-step synthetic pathways for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, acid chlorides, and alcohols. The fluorine atom and the ethyl group can influence the electronic and steric environment of the benzene (B151609) ring, directing further substitution reactions and modulating the biological activity and physical properties of the final products.

Examples of Transformations and Subsequent Applications:

| Transformation of Carboxylic Acid Group | Potential Intermediate For |

| Esterification | Active Pharmaceutical Ingredients (APIs), Fragrances |

| Amidation | Agrochemicals, Biologically Active Amides |

| Reduction to Alcohol | Specialty Solvents, Polymer Additives |

| Conversion to Acid Chloride | Acylating Agents in Friedel-Crafts Reactions |

The strategic placement of the fluorine atom can block certain metabolic pathways or enhance the binding affinity of a molecule to its biological target, a common strategy in medicinal chemistry and agrochemical design.

Environmental and Safety Considerations in Academic Research

Biodegradation and Environmental Fate Studies

The environmental persistence and potential for biodegradation of fluorinated organic compounds are of significant interest. The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, making many organofluorine compounds exceptionally stable and resistant to degradation. pops.int

While no specific biodegradation studies on 2-Ethyl-6-fluorobenzoic acid have been identified in the reviewed literature, research on related monofluorobenzoates provides critical insights into its likely environmental behavior. Studies have shown that the biodegradability of fluorobenzoic acids is highly dependent on the position of the fluorine substituent and the microbial species present. nih.gov For instance, some soil bacteria, such as Pseudomonas sp. B13, have been shown to cometabolize certain monofluorobenzoates. nih.gov The degradation pathway can be initiated by dioxygenation, which may lead to the elimination of the fluoride (B91410) ion. nih.gov However, this process can also result in the formation of dead-end metabolites, such as 2-Fluoro-cis,cis-muconic acid, which are resistant to further breakdown. nih.gov

Generally, fluorinated aromatic compounds are considered recalcitrant, and their persistence can increase with the degree of fluorination. researchgate.netnih.gov The introduction of an alkyl group, such as the ethyl group in this compound, further complicates predictions of its environmental fate, as it may alter the molecule's susceptibility to microbial attack. Given the stability of the C-F bond, it is presumed that compounds like this compound would be persistent in the environment, with a low potential for rapid biodegradation. pops.intfishersci.com Its mobility in soil and water would likely be influenced by its water solubility. thermofisher.com

Table 1: Factors Influencing the Biodegradation of Fluorinated Aromatic Acids

| Factor | Influence on Biodegradation | Reference Example |

|---|---|---|

| Strength of C-F Bond | High bond energy confers exceptional stability and resistance to microbial and chemical degradation. | Long-chain perfluorocarboxylic acids (PFCAs) are extremely persistent in the environment. pops.int |

| Position of Fluorine Substituent | Affects the accessibility of the aromatic ring to microbial enzymes (e.g., dioxygenases). | Pseudomonas sp. B13 can utilize 4-fluorobenzoate (B1226621) but only cometabolizes 2- and 3-fluorobenzoate (B1230327), forming dead-end metabolites. nih.gov |

| Presence of Specific Microorganisms | Degradation relies on microbial strains that possess the specific enzymatic machinery to cleave the aromatic ring and potentially the C-F bond. | Certain strains of Pseudomonas and Acinetobacter have demonstrated the ability to metabolize monofluorobenzoates. nih.gov |

| Formation of Metabolites | Incomplete degradation can lead to the accumulation of stable, fluorinated intermediate compounds. | Catabolism of 2- and 3-fluorobenzoate can produce 2-Fluoro-cis,cis-muconic acid as a dead-end metabolite. nih.gov |

Research Protocols for Safe Handling and Waste Management of Fluorinated Aromatic Compounds

The safe use of fluorinated aromatic compounds like this compound in an academic research laboratory hinges on adherence to established safety protocols that cover handling, personal protective equipment (PPE), and waste disposal. These protocols are designed to minimize exposure and prevent environmental release. acs.orgacs.org

Safe Handling and Personal Protective Equipment (PPE): Based on safety data sheets (SDS) for structurally similar compounds such as 2-fluorobenzoic acid and 2-fluoro-6-methylbenzoic acid, a standard set of precautions should be followed. thermofisher.comossila.com

Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust or vapors. fishersci.com Eyewash stations and safety showers must be readily accessible. thermofisher.comfishersci.com

Personal Protective Equipment (PPE): Appropriate PPE is mandatory. This includes:

Eye Protection: Chemical safety goggles conforming to European Standard EN166 or equivalent. thermofisher.comfishersci.com

Hand Protection: Chemical-resistant protective gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed periodically or if contamination occurs. thermofisher.com

Skin and Body Protection: A laboratory coat is required to prevent skin contact. Additional protective clothing may be necessary for larger quantities or when there is a significant risk of spillage. fishersci.comossila.com

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. fishersci.comossila.com Do not eat, drink, or smoke in the laboratory. Hands should be washed thoroughly with soap and water after handling the compound. thermofisher.com

Waste Management and Disposal: Chemical waste from research activities must be managed as hazardous waste in accordance with institutional and regulatory guidelines. cwu.educornell.edu

Classification: this compound and materials contaminated with it should be classified as hazardous chemical waste. thermofisher.comcwu.edu

Storage: Waste must be collected in appropriate, clearly labeled, and tightly sealed containers. cwu.eduki.se The label should include the words "Hazardous Waste," the full chemical name, and associated hazards (e.g., Irritant). cwu.edu Waste containers should be stored in a designated Satellite Accumulation Area (SAA), away from incompatible materials. cwu.edu

Disposal: Disposal must be carried out through an approved waste disposal plant. thermofisher.comfishersci.com Under no circumstances should this chemical be disposed of down the drain or in the regular trash. fishersci.comthermofisher.com Neutralization and sewer disposal are generally not appropriate for halogenated organic compounds. cwu.edu

Table 2: Summary of Laboratory Safety Protocols for Fluorinated Aromatic Acids

| Protocol Area | Key Actions and Requirements | Rationale |

|---|---|---|

| Handling | Use in a chemical fume hood. Avoid creating dust. Keep containers tightly closed when not in use. | Minimizes inhalation exposure and prevents environmental release. fishersci.com |

| Personal Protective Equipment (PPE) | Wear safety goggles, chemical-resistant gloves, and a lab coat. | Prevents eye and skin irritation/contact. thermofisher.comossila.com |

| Accidental Release | Sweep up solid spills carefully. Avoid dust generation. Place in a suitable, labeled container for disposal. | Ensures safe cleanup and proper containment of the spilled material. thermofisher.comossila.com |

| Waste Storage | Collect in a designated, sealed, and properly labeled hazardous waste container within a Satellite Accumulation Area (SAA). | Ensures compliance with regulations and prevents accidental reactions or exposures. cwu.eduki.se |

| Waste Disposal | Dispose of via an authorized hazardous waste contractor. Do not discharge to drains or mix with general waste. | Protects the environment and ensures safe, legal disposal of the chemical. fishersci.comthermofisher.com |

Q & A

Q. What are the standard synthetic routes for preparing 2-ethyl-6-fluorobenzoic acid, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via two primary pathways:

- Pathway 1 : Direct fluorination of 2-ethyl-6-hydroxybenzoic acid using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride). Reaction conditions (e.g., solvent polarity, temperature) critically affect regioselectivity and yield. For example, anhydrous DMF at 80°C improves fluorination efficiency by minimizing hydrolysis side reactions .

- Pathway 2 : Friedel-Crafts alkylation of 6-fluorobenzoic acid with ethyl chloride in the presence of AlCl₃ as a catalyst. Excess alkylating agent and controlled temperatures (0–5°C) prevent over-alkylation .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. The ethyl group’s protons appear as a triplet (δ ~1.2 ppm, CH₂CH₃) and quartet (δ ~2.6 ppm, CH₂), while the fluorine atom deshields adjacent aromatic protons (δ ~7.1–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M-H]⁻ at m/z 197.04 (C₉H₉FO₂). Fragmentation patterns distinguish positional isomers .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software) resolves bond lengths and angles, particularly the C-F bond (~1.35 Å) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Purification : Use zone refining or preparative HPLC to isolate high-purity samples.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphs by detecting multiple endothermic peaks.

- Solubility Studies : Conduct equilibrium solubility measurements in buffered solutions (pH 1–12) to account for ionization effects. For example, solubility in water increases at pH > 5 due to deprotonation of the carboxylic acid group (pKa ~2.8) .

Q. What strategies optimize catalytic efficiency in fluorination reactions for derivatives like this compound?

- Methodological Answer :

- Catalyst Design : Use transition-metal catalysts (e.g., Pd/Cu systems) for C-F bond formation. Ligand choice (e.g., phenanthroline) enhances turnover frequency by stabilizing intermediates .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve fluorinating agent solubility. Additives like K₂CO₃ neutralize HF byproducts, preventing catalyst poisoning.

- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to track reagent consumption and adjust stoichiometry dynamically .

Q. How do computational methods aid in predicting the reactivity and stability of this compound in drug-design contexts?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models electron density maps to predict electrophilic/nucleophilic sites. For example, the fluorine atom’s electronegativity increases the acidity of the ortho-hydroxy group (if present) .

- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., enzymes) to assess binding affinity. Force fields like AMBER parameterize fluorine’s van der Waals radius (1.47 Å) and partial charge (-0.25) .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~2.3), guiding lead optimization .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) for this compound?

- Methodological Answer : Contradictions may stem from assay conditions or cell-line variability. Mitigate via:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across concentrations (1 nM–100 µM).

- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in multiple cell lines (e.g., HEK293 vs. HepG2) to quantify oxidative stress.

- Mechanistic Studies : Knockdown/knockout models (e.g., Nrf2−/− cells) identify signaling pathways involved .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.